molecular formula C7H11N5O4 B1681433 Sanazole CAS No. 104958-90-9

Sanazole

Katalognummer: B1681433
CAS-Nummer: 104958-90-9
Molekulargewicht: 229.19 g/mol
InChI-Schlüssel: YKDRHKCETNMLHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • Synthesewege für Sanazol sind verfügbar, aber spezifische Details sind nicht allgemein dokumentiert.
    • Industrielle Produktionsmethoden können Modifikationen bestehender Synthesewege umfassen.
  • Analyse Chemischer Reaktionen

    • Sanazol unterliegt wahrscheinlich verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen für diese Reaktionen müssen noch vollständig geklärt werden.
    • Hauptprodukte, die während dieser Reaktionen gebildet werden, sind nicht umfassend berichtet.
  • Wissenschaftliche Forschungsanwendungen

    Radiosensitization in Cancer Treatment

    Sanazole has been extensively studied for its radiosensitizing effects, particularly in solid tumors. The following sections summarize key findings from various studies.

    Clinical Trials and Studies

    Several clinical trials have demonstrated the effectiveness of this compound in combination with radiation therapy:

    • Study on Breast and Cervical Cancer : A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the combination of this compound and gemcitabine significantly enhanced radiation effects at doses of 6, 8, and 10 Gy. The survival rates of treated cells were notably lower compared to controls, indicating increased radiosensitivity .
    • Feasibility Trial : A trial involving daily oral administration of this compound alongside radiotherapy for various cancers indicated that 91% of patients completed their treatment as planned, with manageable side effects such as paresthesia in some cases .

    Efficacy in Different Cancer Types

    This compound has been tested across various cancer types, showcasing its versatility:

    • Oropharyngeal Cancer : In a randomized controlled trial, patients receiving this compound before radiotherapy exhibited better tumor response rates compared to those who did not receive the drug. The study reported a complete response rate of 65% in the test group versus 22% in the control group .
    • Biliary Tract Cancer : A phase II clinical trial assessed this compound's effectiveness when combined with gemcitabine and oxaliplatin. Results indicated significant reductions in tumor size and improved progression-free survival correlated with changes in standardized uptake values measured by FDG PET scans .

    Data Tables

    The following tables summarize key findings from studies involving this compound:

    Radiosensitization Effects on Cell Lines

    Treatment CombinationMCF-7 Survival Rate (%)HeLa Survival Rate (%)
    Control88.68 ± 0.6188.53 ± 1.53
    This compound (1 mM)74.36 ± 0.6269.47 ± 1.07
    Gemcitabine (5 µM)64.28 ± 1.4650.00 ± 0.67
    This compound + Gemcitabine43.82 ± 0.5027.10 ± 0.63

    Patient Response Rates in Oropharyngeal Cancer

    Response TypeTest Group (%)Control Group (%)
    Complete Response6522
    Partial/No Response2270

    Wirkmechanismus

    • Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
    • It likely interacts with molecular targets involved in DNA damage response pathways.
    • Further studies are needed to fully understand its precise mode of action.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Sanazol liegt in seiner spezifischen Radiosensibilisierung von hypoxischen Zellen.
    • Ähnliche Verbindungen umfassen andere Radiosensibilisatoren, aber das spezifische Profil von Sanazol unterscheidet es von anderen.

    Biologische Aktivität

    Sanazole, also known as AK-2123, is a nitrotriazole derivative that functions primarily as a hypoxic cell sensitizer. It has garnered attention for its potential in enhancing the efficacy of radiotherapy, particularly in the treatment of various tumors. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical applications, and associated case studies.

    This compound acts by sensitizing hypoxic tumor cells to radiation therapy. Tumor hypoxia is a significant barrier to effective radiotherapy because oxygen enhances the effects of radiation on cells. This compound's mechanism involves:

    • Radiosensitization : Enhancing the effects of gamma radiation in tumor cells by promoting DNA damage and cell death.
    • Neurotoxicity Reduction : Compared to other nitroimidazoles, this compound exhibits lower neurotoxicity, making it a safer option for patients undergoing treatment .

    Clinical Applications

    This compound has been investigated in various clinical settings, particularly in combination with radiotherapy for treating cancers such as cervical cancer and glioblastoma multiforme.

    Case Studies

    • Preoperative Low-Dose Radiotherapy :
      • A study demonstrated that preoperative low-dose radiotherapy combined with this compound resulted in no viable tumor cells in resected specimens. The patient remained free from local recurrence or distant metastasis for 24 months post-surgery .
    • Glioblastoma Multiforme Treatment :
      • A 62-year-old female patient with glioblastoma received daily oral administration of 1 g of this compound for 10 days before radiotherapy. She achieved a complete response and remained disease-free for 3.5 years .
    • Feasibility Trial :
      • A feasibility trial involving 44 treatment sessions showed that this compound could be administered safely without severe adverse effects. Only mild paresthesia was reported in 18% of patients, indicating manageable side effects .

    Research Findings

    Research has consistently shown that this compound enhances the effectiveness of radiation therapy:

    • Radiosensitizing Effects : Studies indicated that this compound increased internucleosomal fragmentation in tumor cell DNA when combined with radiation, leading to enhanced tumor cell death .
    • Efficacy Compared to Other Sensitizers : In comparative studies, this compound demonstrated significant radiosensitizing effects, although it was less effective than some newer compounds like KU-2285 .

    Data Summary

    The following table summarizes key findings from various studies on this compound's biological activity:

    Study ReferenceTreatment TypeKey FindingsPatient Outcomes
    Preoperative RadiotherapyNo viable tumor cells post-surgeryDisease-free for 24 months
    Daily Oral Administration91% treatment completion; mild paresthesia (18%)No grade 3+ toxicity observed
    Glioblastoma TreatmentComplete response after combination therapyDisease-free at 3.5 years
    In Vivo Tumor StudiesEnhanced DNA fragmentation in tumor cellsIncreased effectiveness of radiation

    Eigenschaften

    CAS-Nummer

    104958-90-9

    Molekularformel

    C7H11N5O4

    Molekulargewicht

    229.19 g/mol

    IUPAC-Name

    N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

    InChI

    InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13)

    InChI-Schlüssel

    YKDRHKCETNMLHL-UHFFFAOYSA-N

    SMILES

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    Kanonische SMILES

    COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-]

    Aussehen

    Solid powder

    Key on ui other cas no.

    104958-90-9

    Reinheit

    >98% (or refer to the Certificate of Analysis)

    Haltbarkeit

    >3 years if stored properly

    Löslichkeit

    32.9 [ug/mL] (The mean of the results at pH 7.4)

    Lagerung

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyme

    AK 2123
    AK-2123
    sanazole
    senazole
    technetium-99m-cyclam AK 2123

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Sanazole
    Reactant of Route 2
    Reactant of Route 2
    Sanazole
    Reactant of Route 3
    Reactant of Route 3
    Sanazole
    Reactant of Route 4
    Reactant of Route 4
    Sanazole
    Reactant of Route 5
    Reactant of Route 5
    Sanazole
    Reactant of Route 6
    Reactant of Route 6
    Sanazole

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.